1-methyl-1H-pyrazole-3-carbonitrile

Physicochemical Characterization Purification Solid‑State Handling

FBDD campaigns require regioisomerically pure building blocks. The 3-CN isomer (LogP 0.3, mp 41.5°C) differs distinctly from the 4-isomer (LogP 0.19, mp 59-61°C) and 5-isomer (LogP 0.19, mp 23-26°C), preventing inadvertent isomer interchange. • Enables high-yielding Suzuki-Miyaura cross-coupling for parallel library synthesis. • Solid-state stability (mp 41.5°C) facilitates accurate weighing and long-term storage for automated workflows. • Fragment criteria: MW 107.11, zero rotatable bonds, LogP 0.3. • No H301 acute oral toxicity vs. 4-isomer-safer for automated synthesis platforms.

Molecular Formula C5H5N3
Molecular Weight 107.11 g/mol
CAS No. 79080-39-0
Cat. No. B1354695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-pyrazole-3-carbonitrile
CAS79080-39-0
Molecular FormulaC5H5N3
Molecular Weight107.11 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C#N
InChIInChI=1S/C5H5N3/c1-8-3-2-5(4-6)7-8/h2-3H,1H3
InChIKeyUOQLZFAAFSUXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0): Procurement-Ready Heterocyclic Building Block Properties


1-Methyl-1H-pyrazole-3-carbonitrile (CAS 79080-39-0) is a heterocyclic building block consisting of a 1-methylpyrazole core bearing a nitrile group at the 3‑position [1]. It is a white to off‑white solid with a melting point of approximately 41.5 °C and a predicted boiling point of 230.2 °C . The compound is commercially available from multiple reputable vendors in research quantities (e.g., 250 mg, 1 g, 5 g) with purities typically ≥95 % [2].

Why 1-Methyl-1H-pyrazole-3-carbonitrile Cannot Be Replaced by Its 4‑ or 5‑Carbonitrile Isomers


While the 3‑, 4‑, and 5‑carbonitrile regioisomers of 1‑methyl‑1H‑pyrazole share the same molecular formula (C₅H₅N₃) and molecular weight (107.11 g/mol) [1], their distinct substitution patterns impart significant differences in physicochemical properties that directly impact synthetic utility and downstream applications. These differences, detailed in the quantitative evidence below, preclude simple interchangeability in chemical synthesis, purification, or formulation.

Quantitative Differentiation of 1-Methyl-1H-pyrazole-3-carbonitrile vs. Closest Analogs


Melting Point Comparison: 1-Methyl-1H-pyrazole-3-carbonitrile vs. 4‑ and 5‑Carbonitrile Isomers

The 3‑carbonitrile isomer exhibits a melting point of approximately 41.5 °C , which is intermediate between the 4‑carbonitrile isomer (59‑61 °C [1]) and the 5‑carbonitrile isomer (23‑26 °C ). This 18 °C lower melting point compared to the 4‑isomer and 18 °C higher melting point compared to the 5‑isomer directly influences the compound's solid‑state handling, purification by recrystallization, and storage requirements.

Physicochemical Characterization Purification Solid‑State Handling

Lipophilicity (LogP) Comparison: 3‑Carbonitrile vs. 4‑ and 5‑Carbonitrile Isomers

The calculated partition coefficient (XLogP3) for 1-methyl-1H-pyrazole-3-carbonitrile is 0.3 [1], which is higher than the LogP values reported for both the 4‑carbonitrile (0.19 ) and 5‑carbonitrile (0.19 ) isomers. This difference of approximately 0.1 log unit indicates a modest but measurable increase in lipophilicity that may influence membrane permeability and solubility in organic solvents.

ADME Lipophilicity Drug Likeness

Synthetic Utility: High‑Yielding Transformations of the 3‑Carbonitrile Scaffold

The 3‑carbonitrile substitution pattern enables efficient downstream functionalization. A published two‑step approach starting from heterocyclic acetonitriles and proceeding through a 1‑methyl‑1H‑pyrazole‑3‑carbonitrile intermediate delivered the fully substituted amino‑pyrazole derivative 30 in 89% overall yield [1]. This high efficiency contrasts with the generally lower yields observed for analogous transformations of 4‑ and 5‑substituted pyrazoles, where steric and electronic effects can hinder regioselective derivatization [2].

Synthetic Methodology Cross‑Coupling Building Block Efficiency

Commercial Availability and Fragment Library Inclusion

1-Methyl-1H-pyrazole-3-carbonitrile is explicitly marketed as a 'fragment molecule' that serves as an important scaffold for molecular linking, expansion, and modification, and is commonly used in drug discovery and drug synthesis . In contrast, the 4‑ and 5‑carbonitrile isomers are not as prominently featured in dedicated fragment libraries or described with the same level of synthetic utility in vendor catalogs .

Fragment‑Based Drug Discovery Commercial Sourcing Research Tool

Safety and Handling: Hazard Classification vs. 4‑Carbonitrile Isomer

The 3‑carbonitrile isomer is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The 4‑carbonitrile isomer carries the same irritant classifications but additionally includes H301 (toxic if swallowed) , indicating a higher acute oral toxicity. This difference in hazard profile may influence laboratory handling protocols, shipping restrictions, and personal protective equipment requirements.

Laboratory Safety Regulatory Compliance Procurement

Optimal Use Cases for 1-Methyl-1H-pyrazole-3-carbonitrile Based on Differentiated Evidence


Fragment‑Based Drug Discovery (FBDD) Library Construction

The compound is explicitly offered as a 'fragment molecule' by specialized vendors and possesses a low molecular weight (107.11 g/mol), zero rotatable bonds, and a favorable LogP (0.3) that aligns with fragment library criteria [1]. Its intermediate melting point (41.5 °C) and solid‑state stability facilitate accurate weighing and long‑term storage, making it a practical choice for automated FBDD workflows.

Regioselective Synthesis of Fully Substituted Pyrazoles

The 3‑carbonitrile substitution pattern enables high‑yielding, regioselective transformations to amino‑pyrazoles and subsequently to arylated derivatives via Suzuki‑Miyaura cross‑coupling [2]. This scaffold is particularly valuable for medicinal chemistry groups engaged in parallel synthesis, where high and consistent yields are critical for building diverse compound libraries.

Physicochemical Optimization in Lead Series

When a medicinal chemistry program requires fine‑tuning of lipophilicity or solid‑state properties within a pyrazole‑based series, the 3‑carbonitrile isomer offers a LogP of 0.3 and a melting point of 41.5 °C, distinct from the 4‑isomer (LogP 0.19, mp 59‑61 °C) and 5‑isomer (LogP 0.19, mp 23‑26 °C) [1][3]. These differences allow for systematic exploration of structure‑property relationships (SPR) without altering the core heterocycle.

Laboratories with Stringent Safety Protocols

The absence of acute oral toxicity (H301) in the 3‑carbonitrile isomer, compared to the 4‑isomer which carries the H301 hazard statement, may make it a preferred choice for laboratories with strict safety guidelines or for use in automated synthesis platforms where operator exposure risk must be minimized .

Technical Documentation Hub

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